molecular formula C9H5FN2 B1443825 4-Fluoro-1H-indole-3-carbonitrile CAS No. 1260759-82-7

4-Fluoro-1H-indole-3-carbonitrile

Cat. No.: B1443825
CAS No.: 1260759-82-7
M. Wt: 160.15 g/mol
InChI Key: YVNUHMSVHFAOBK-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C9H5FN2 and its molecular weight is 160.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNUHMSVHFAOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856454
Record name 4-Fluoro-1H-indole-3-carbonitrile
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Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260759-82-7
Record name 4-Fluoro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-1H-indole-3-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the basic properties of 4-Fluoro-1H-indole-3-carbonitrile, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, spectral characteristics, synthesis, and reactivity. Particular emphasis is placed on its role as a key building block in the development of novel therapeutics. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights.

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby improving pharmacokinetic profiles.[2]

This compound emerges as a particularly valuable synthetic intermediate. The presence of the electron-withdrawing fluorine atom at the 4-position and the nitrile group at the 3-position significantly modifies the electron density and reactivity of the indole ring, opening up unique avenues for chemical transformations. This guide will explore the fundamental properties of this compound, providing a robust knowledge base for its application in research and development.

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource(s)
CAS Number 1260759-82-7[3]
Molecular Formula C₉H₅FN₂[3]
Molecular Weight 160.15 g/mol [3]
Appearance Off-white to yellowish crystalline powder (predicted)[4]
Melting Point Not explicitly reported in literature. For comparison, the related compound 5-iodo-1H-indole-3-carbonitrile has a melting point of 190-191 °C.[5][5]
Solubility Expected to be soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane.[6][6]
Storage Store in a cool, dry place, away from light.General laboratory practice

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring. The proton on the nitrogen (N-H) will likely appear as a broad singlet at a downfield chemical shift. The remaining aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon bearing the fluorine atom will show a large one-bond carbon-fluorine coupling constant. The nitrile carbon will appear in the characteristic downfield region for sp-hybridized carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3400-3300N-HStretching
~2230-2210C≡N (Nitrile)Stretching
~1600-1450C=CAromatic ring stretching
~1300-1000C-FStretching
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of the molecule. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value for confirmation.

Synthesis and Reactivity

The synthesis of this compound typically starts from the commercially available 4-fluoroindole. The introduction of the nitrile group at the C3 position is a key transformation.

Diagram: Synthetic Pathway to this compound

G start 4-Fluoro-1H-indole conditions Lewis Acid Catalyst Inert Solvent start->conditions intermediate Electrophilic Cyanating Agent intermediate->conditions product This compound conditions->product

Caption: General synthetic scheme for the preparation of this compound.

Experimental Protocol: Cyanation of 4-Fluoroindole

This protocol is a representative method for the direct cyanation of indoles and can be adapted for the synthesis of the title compound.

Materials:

  • 4-Fluoro-1H-indole

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) or similar electrophilic cyanating agent

  • Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a solution of 4-fluoro-1H-indole in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst at room temperature.

  • Add the electrophilic cyanating agent portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of sensitive reagents with atmospheric moisture and oxygen.

  • Lewis Acid Catalyst: Activates the cyanating agent, making it more electrophilic and promoting the reaction at the electron-rich C3 position of the indole.

  • Aqueous Workup: Neutralizes the acidic catalyst and removes water-soluble byproducts.

  • Chromatographic Purification: Separates the desired product from unreacted starting materials and any side products.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the indole nucleus and its substituents.

  • Electrophilic Aromatic Substitution: The indole ring remains susceptible to further electrophilic attack, although the electron-withdrawing nature of the fluoro and nitrile groups deactivates the ring compared to unsubstituted indole.

  • N-Functionalization: The N-H proton is acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-arylation.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a handle for further derivatization.

Diagram: Experimental Workflow for Synthesis and Characterization

G cluster_0 Synthesis cluster_1 Characterization Reaction_Setup Reaction_Setup Reaction_Monitoring Reaction_Monitoring Reaction_Setup->Reaction_Monitoring Workup Workup Reaction_Monitoring->Workup Purification Purification Workup->Purification NMR_Analysis NMR_Analysis Purification->NMR_Analysis IR_Spectroscopy IR_Spectroscopy NMR_Analysis->IR_Spectroscopy Mass_Spectrometry Mass_Spectrometry IR_Spectroscopy->Mass_Spectrometry

Caption: A typical workflow for the synthesis and subsequent characterization of this compound.

Applications in Drug Discovery and Materials Science

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules.[8]

  • Kinase Inhibitors: The indole-3-carbonitrile scaffold has been identified as a promising template for the development of inhibitors of various protein kinases, which are key targets in cancer therapy.[9]

  • Serotonin Receptor Modulators: Derivatives of fluorinated indoles are being investigated for their potential to modulate serotonin receptors, which are implicated in a variety of neurological disorders, including depression and anxiety.[8]

  • Antiviral and Antimicrobial Agents: The indole nucleus is a common feature in many antiviral and antimicrobial compounds. The introduction of fluorine can enhance the potency and pharmacokinetic properties of these agents.

  • Materials Science: Fluorinated organic molecules are of interest in the development of advanced materials with tailored electronic and optical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

Conclusion

This compound is a versatile and valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique combination of a fluorinated indole core and a reactive nitrile handle provides a powerful platform for the design and synthesis of novel functional molecules. This technical guide has provided a comprehensive overview of its fundamental properties, synthesis, and applications, intended to empower researchers to effectively utilize this compound in their scientific endeavors. The continued exploration of the chemistry and biological activity of derivatives of this compound is expected to lead to the discovery of new therapeutic agents and advanced materials.

References

  • Chem-Impex. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420892A - Preparation method of 4-fluoroindole.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Wang, Z.-Y., et al. (2021). Regioselective C5−H Direct Iodination of Indoles.
  • MDPI. (2015). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2015(4), M877.
  • Google Patents. (n.d.). WO2014013309A1 - Indolecarbonitriles as selective androgen receptor modulators.
  • Focken, T., et al. (2015). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 20(10), 19069–19095.
  • PubMed. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 287, 117231.
  • Capot Chemical. (n.d.). Specifications of 4-Fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Journal of Infection and Public Health, 15(7), 758–770.
  • PubChem. (n.d.). 4-fluoro-3-formyl-1H-indole-7-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-1H-indole-7-carbonitrile. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(20), 12159.
  • ACS Publications. (2006). Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Organic Letters, 8(25), 5919–5922.
  • The Royal Society of Chemistry. (2014). Supporting Information - Palladium Catalyzed Direct C3-Cyanation of Indoles Using Acetonitrile as the Cyanide Source.
  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • ACS Publications. (2019). Concise and Efficient Synthesis of Indole–Indolone Scaffolds through MeOTf-Induced Annulation of N-(2-Cyanoaryl)indoles. ACS Omega, 4(18), 17768–17778.
  • EPO. (2007).
  • NIST. (n.d.). 4-Fluoro-3-methylanisole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • mzCloud. (n.d.). AM-2201 Search Results. Retrieved from [Link]

  • Google Patents. (n.d.). US7572820B2 - Chemical compounds.
  • MDPI. (2017). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Molbank, 2017(2), M935.
  • Semantic Scholar. (2018).
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ScienceDirect. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular Structure, 1155, 333-343.

Sources

4-Fluoro-1H-indole-3-carbonitrile CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Fluoro-1H-indole-3-carbonitrile

Executive Summary

This compound (CAS 1260759-82-7) represents a high-value pharmacophore in modern drug discovery. As a functionalized indole, it serves as a critical intermediate for kinase inhibitors, GPCR ligands, and antiviral agents. The strategic placement of a fluorine atom at the C4 position—adjacent to the C3-nitrile—imparts unique electronic and steric properties that differentiate it from its C5 and C6 isomers. This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis via chlorosulfonyl isocyanate (CSI) addition, its physicochemical profile, and its utility in modulating metabolic stability.

Chemical Identity & Structural Analysis

The C4-fluorine substituent is not merely a blocking group; it exerts a profound electronic influence on the indole ring system. By inductively withdrawing electron density from the C3 position, it modulates the reactivity of the nitrile group and the acidity of the N1-proton.

Property Data / Description
Chemical Name This compound
CAS Number 1260759-82-7
Molecular Formula C₉H₅FN₂
Molecular Weight 160.15 g/mol
SMILES FC1=C(C=CC=C1)C2=C(C#N)NC=C2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Feature C4-F Steric Shielding: Protects the C3-nitrile from enzymatic hydrolysis while blocking C4-hydroxylation (a common metabolic soft spot).

Strategic Utility in Medicinal Chemistry

The "Fluorine Scan" & Metabolic Stability

In lead optimization, the "fluorine scan" involves systematically substituting hydrogen with fluorine to block metabolic hotspots. The C4 position of the indole ring is electron-rich and prone to oxidation by Cytochrome P450 enzymes. Substitution with fluorine at C4:

  • Blocks Metabolism: Prevents formation of 4-hydroxyindole metabolites.

  • Modulates pKa: Increases the acidity of the N-H bond, potentially strengthening hydrogen bond interactions with receptor active sites (e.g., hinge regions in kinases).

Nitrile as a Carbonyl Bioisostere

The C3-nitrile group acts as a robust bioisostere for carbonyls or hydroxyl groups. It serves as a hydrogen bond acceptor but, unlike a carbonyl, it is linear and sterically compact. This allows the scaffold to penetrate narrow hydrophobic pockets in target proteins (e.g., allosteric sites in GPCRs).

Synthetic Methodologies

While several routes exist, the Chlorosulfonyl Isocyanate (CSI) Addition is the preferred industrial method due to its directness and atom economy, avoiding the multi-step Vilsmeier-Haack formylation/oximation sequence.

Primary Protocol: Direct Cyanation via CSI

Reaction Logic: Chlorosulfonyl isocyanate (CSI) is a highly reactive electrophile that undergoes a [2+2] cycloaddition or direct electrophilic substitution at the electron-rich C3 position of the indole. The intermediate


-chlorosulfonyl amide is subsequently dehydrated/cleaved by dimethylformamide (DMF) to yield the nitrile.

Step-by-Step Protocol:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen (

    
    ), dissolve 4-fluoroindole  (1.0 eq) in anhydrous Acetonitrile (MeCN). Cool to 0°C.[1]
    
  • Addition: Dropwise add Chlorosulfonyl Isocyanate (CSI) (1.1 eq) over 30 minutes. Maintain temperature < 5°C to prevent polymerization.

    • Observation: The solution may turn yellow/orange, indicating the formation of the

      
      -chlorosulfonyl intermediate.
      
  • Reaction: Stir at 0°C for 2 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1).

  • Quench/Conversion: Add anhydrous DMF (2.0 eq) dropwise. The reaction is then allowed to warm to room temperature and stirred for 1 hour.

    • Mechanism:[1][2] DMF reacts with the sulfonyl chloride moiety, facilitating the elimination of chlorosulfonic acid and formation of the nitrile.

  • Workup: Pour the mixture onto crushed ice/water. The product, This compound , typically precipitates.

  • Purification: Filter the solid, wash with water and cold hexanes. Recrystallize from Ethanol/Water if necessary.

Synthetic Pathway Visualization

G Start 4-Fluoroindole (CAS 387-43-9) Intermediate N-Chlorosulfonyl Intermediate Start->Intermediate Electrophilic Substitution Product 4-Fluoro-1H-indole- 3-carbonitrile (CAS 1260759-82-7) Intermediate->Product Elimination Reagent1 CSI / MeCN 0°C Reagent2 DMF / Workup

Figure 1: Direct cyanation of 4-fluoroindole using Chlorosulfonyl Isocyanate (CSI).

Handling, Safety, and Stability

  • Hazard Identification: Nitriles are toxic by ingestion and inhalation. This compound releases toxic fumes (HF, HCN, NOx) upon thermal decomposition.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The C3-nitrile is relatively stable to acid but can hydrolyze to the amide (carboxamide) under strong basic conditions (NaOH/H₂O₂).

  • Analytical Verification:

    • IR: Look for the characteristic sharp nitrile (

      
      ) stretch at ~2220 cm⁻¹.
      
    • ¹⁹F NMR: Essential for confirming the integrity of the C-F bond (typically ~ -120 to -130 ppm relative to CFCl₃).

References

  • American Elements. (2023). This compound Product Specifications. Retrieved from [3]

  • CymitQuimica. (2023). Catalog Entry for CAS 1260759-82-7. Retrieved from

  • GuideChem. (2023). Chemical Properties of Fluorinated Indole Nitriles. Retrieved from [4]

  • Vorbrüggen, H., & Maas, M. (1987). Chlorosulfonyl Isocyanate (CSI) in Organic Synthesis. Heterocycles, 27(11), 2659-2776.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context for Fluorine Scan).

Sources

Spectroscopic Profile of 4-Fluoro-1H-indole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Fluoro-1H-indole-3-carbonitrile (CAS 1260759-82-7), a fluorinated indole derivative of significant interest in medicinal chemistry and drug development.[1] The strategic placement of a fluorine atom and a nitrile group on the indole scaffold imparts unique electronic properties, influencing its biological activity and making it a valuable building block in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₉H₅FN₂ and a molecular weight of 160.15 g/mol .[1] The indole core, a privileged scaffold in medicinal chemistry, is substituted at the 4-position with a fluorine atom and at the 3-position with a carbonitrile group. This substitution pattern significantly influences the electron density distribution within the aromatic system, which is reflected in its spectroscopic signatures.

Molecular Structure and Numbering Scheme:

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the molecular framework and the electronic environment of each nucleus. The following data are predicted based on the analysis of structurally related fluorinated indoles and established principles of NMR spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to display distinct signals for the indole N-H proton and the aromatic protons. The fluorine atom at C4 will introduce characteristic splitting patterns for the neighboring protons, a key feature for structural confirmation.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)~12.5br s-
H2~8.5s-
H5~7.2ddJ(H5-H6) = 8.0, J(H5-F) = 10.0
H6~7.4tJ(H6-H5) = J(H6-H7) = 8.0
H7~7.6dJ(H7-H6) = 8.0

Interpretation and Rationale:

  • H1 (N-H): The indole N-H proton is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift due to its acidic nature and potential for hydrogen bonding.

  • H2: The proton at the C2 position is adjacent to the electron-withdrawing nitrile group and the pyrrole nitrogen, leading to a downfield shift. It is expected to appear as a singlet due to the absence of vicinal proton neighbors.

  • Aromatic Protons (H5, H6, H7): The protons on the benzene ring will exhibit a complex splitting pattern. H5 is coupled to both H6 (ortho-coupling) and the fluorine at C4, resulting in a doublet of doublets. H6 will appear as a triplet due to coupling with H5 and H7. H7 will be a doublet, coupled only to H6. The electron-withdrawing nature of the fluorine and nitrile groups will generally shift these protons downfield compared to unsubstituted indole.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the presence of nine distinct carbon signals. The carbon atoms attached to or in proximity to the fluorine atom will exhibit C-F coupling, a definitive diagnostic tool.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
C2~135-
C3~90-
C3a~125-
C4~155¹J(C-F) ≈ 245
C5~110²J(C-F) ≈ 21
C6~123³J(C-F) ≈ 8
C7~115⁴J(C-F) ≈ 3
C7a~138-
CN~117-

Interpretation and Rationale:

  • C4: The carbon directly bonded to the fluorine atom will show the most significant downfield shift and a large one-bond C-F coupling constant (¹J(C-F)), typically in the range of 240-250 Hz.[2]

  • C3 and CN: The C3 carbon, bearing the nitrile group, is expected to be significantly shielded. The nitrile carbon (CN) will appear in the characteristic region for cyano groups.

  • C5, C6, C7: These carbons will show smaller, through-bond couplings to the fluorine atom (²J(C-F), ³J(C-F), and ⁴J(C-F) respectively), with the magnitude of the coupling constant generally decreasing with the number of bonds separating the nuclei.[2]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of 0-14 ppm.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-180 ppm.

    • Use a sufficient number of scans for clear observation of all carbon signals, including quaternary carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H, C≡N, and C-F bonds, as well as the aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H stretch
~2230Strong, SharpC≡N stretch
~1600-1450Medium-StrongAromatic C=C stretching
~1250StrongC-F stretch
~800-700StrongAromatic C-H bending (out-of-plane)

Interpretation and Rationale:

  • N-H Stretch: The N-H stretching vibration of the indole ring is expected to appear as a sharp band around 3400 cm⁻¹, consistent with secondary amines in a heterocyclic system.[3]

  • C≡N Stretch: The nitrile group will give rise to a strong and sharp absorption band in the region of 2230 cm⁻¹, which is highly characteristic and confirmatory for this functional group.

  • C-F Stretch: The carbon-fluorine bond will exhibit a strong stretching vibration in the fingerprint region, typically around 1250 cm⁻¹.

  • Aromatic Vibrations: The aromatic C=C stretching vibrations will appear as a series of bands between 1600 and 1450 cm⁻¹. The out-of-plane C-H bending vibrations in the 800-700 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare a solid sample using either the KBr pellet method or by placing a small amount of the powdered sample on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 160, corresponding to the molecular weight of C₉H₅FN₂.

  • Key Fragmentation Pathways: The fragmentation of the indole ring is a complex process. Likely fragmentation pathways for this compound under EI conditions include:

    • Loss of HCN (m/z = 27) from the molecular ion to give a fragment at m/z = 133.

    • Loss of a fluorine radical (m/z = 19) to yield a fragment at m/z = 141.

    • Retro-Diels-Alder type fragmentation of the indole ring.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization for GC-MS, Electrospray Ionization for LC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • For tandem mass spectrometry (MS/MS), select the molecular ion (m/z 160) as the precursor ion and acquire the product ion spectrum.

Integrated Spectroscopic Analysis Workflow

The confident structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_0 Spectroscopic Data Acquisition cluster_1 Data Analysis and Interpretation cluster_2 Structure Elucidation NMR NMR (1H, 13C) NMR_Analysis Assign signals Determine connectivity (COSY, HMBC, HSQC) NMR->NMR_Analysis IR IR IR_Analysis Identify functional groups (N-H, C≡N, C-F) IR->IR_Analysis MS MS MS_Analysis Determine molecular weight Analyze fragmentation MS->MS_Analysis Structure Propose and Confirm Structure of This compound NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for the integrated spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. The predicted NMR spectra highlight the influence of the fluorine and nitrile substituents on the chemical shifts and coupling constants of the indole core. IR spectroscopy confirms the presence of the key functional groups, while mass spectrometry verifies the molecular weight and provides insights into its fragmentation behavior. This comprehensive spectroscopic guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound.

References

Sources

The Strategic Synthesis and Application of 4-Fluoro-1H-indole-3-carbonitrile: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Indoles in Drug Discovery

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of a fluorine atom onto the indole ring can profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing pharmacokinetic and pharmacodynamic profiles.

4-Fluoro-1H-indole-3-carbonitrile has emerged as a particularly valuable intermediate. The presence of the electron-withdrawing nitrile group at the 3-position, coupled with the fluorine at the 4-position, creates a unique electronic and steric environment, making it a versatile precursor for a diverse range of complex molecular architectures. This guide will delve into the critical aspects of this compound, providing a technical resource for its effective utilization in research and development.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with the commercially available 2-fluoro-6-nitrotoluene.

Part 1: Synthesis of the Precursor, 4-Fluoroindole

The initial phase of the synthesis focuses on the construction of the 4-fluoroindole ring system. The Leimgruber-Batcho indole synthesis is a widely employed and adaptable method for this transformation.

Experimental Protocol: Synthesis of 4-Fluoroindole from 2-Fluoro-6-nitrotoluene

  • Condensation: 2-Fluoro-6-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent, such as dimethylformamide (DMF). This reaction is typically carried out at an elevated temperature to facilitate the formation of an enamine intermediate.

  • Reductive Cyclization: The resulting enamine is then subjected to a reductive cyclization. This is often achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring.

  • Work-up and Purification: Following the reaction, the catalyst is removed by filtration. The crude product is then purified, typically by column chromatography on silica gel, to yield pure 4-fluoroindole.

A patent for this method suggests that this process is advantageous due to its simple technology and suitability for industrial-scale production[1][2].

Part 2: Introduction of the Nitrile Group: Electrophilic Cyanation

With the 4-fluoroindole precursor in hand, the next critical step is the introduction of the carbonitrile group at the C3 position. The indole ring is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive site.

Experimental Protocol: Cyanation of 4-Fluoroindole

A common method for the cyanation of indoles involves the use of an electrophilic cyanating agent. Chlorosulfonyl isocyanate (CSI) is a powerful reagent for this transformation.

  • Reaction with Chlorosulfonyl Isocyanate (CSI): 4-Fluoroindole is dissolved in an anhydrous, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to a low temperature (typically 0 °C or below). Chlorosulfonyl isocyanate is then added dropwise to the solution. The reaction proceeds via an electrophilic attack of the CSI on the C3 position of the indole.

  • Hydrolysis: The intermediate formed is then hydrolyzed, often by the addition of an aqueous base such as sodium hydroxide, to yield the desired this compound.

  • Purification: The final product is then isolated and purified using standard techniques such as recrystallization or column chromatography.

The reaction of CSI with electron-rich aromatic systems is a well-established method for the introduction of a nitrile group and is known to be efficient[3][4].

Spectroscopic Characterization

Expected Spectroscopic Data:

Technique Expected Features
¹H NMR Signals corresponding to the indole NH proton (typically a broad singlet), and distinct aromatic protons on the benzene and pyrrole rings. The fluorine atom at the 4-position will cause characteristic splitting patterns (coupling) with adjacent protons.
¹³C NMR Resonances for the carbon atoms of the indole ring and the nitrile carbon. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant.
IR Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Also, a peak for the N-H stretching of the indole ring around 3300-3500 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₉H₅FN₂).

Researchers are advised to perform full spectroscopic analysis to confirm the structure of their synthesized material.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its key functional groups: the indole N-H, the nitrile group, and the fluorinated aromatic ring. This trifecta of reactivity makes it a versatile intermediate for further chemical transformations.

  • N-Alkylation/Arylation: The indole nitrogen can be deprotonated with a suitable base and subsequently reacted with various electrophiles (e.g., alkyl halides, aryl halides) to introduce substituents at the N1 position.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (aminomethyl group). It can also participate in cycloaddition reactions.

  • Aromatic Ring Substitution: While the indole ring is generally activated towards electrophilic substitution, the fluorine atom can influence the regioselectivity of further substitutions on the benzene ring.

The following diagram illustrates some of the potential synthetic transformations of this compound.

Kinase_Inhibition cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Indole-based Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Exposed Region Solvent Exposed Region Indole Core Indole Core Indole Core:f0->Hinge Region H-Bonding N1-Substituent N1-Substituent N1-Substituent->Hydrophobic Pocket Hydrophobic Interaction C3-Substituent C3-Substituent C3-Substituent->Solvent Exposed Region Polar Interaction

Caption: Simplified interaction of an indole inhibitor with a kinase active site.

Conclusion and Future Perspectives

This compound is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The unique combination of a fluorinated indole core and a versatile nitrile handle provides a powerful platform for the generation of diverse and complex molecular libraries. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry. Further research into the development of more efficient and scalable synthetic routes, as well as the exploration of its utility in targeting a wider range of biological targets, will continue to unlock the full potential of this remarkable molecule.

References

Sources

Methodological & Application

Application Note: Purification of 4-Fluoro-1H-indole-3-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The purification of 4-Fluoro-1H-indole-3-carbonitrile presents a classic challenge in heterocyclic chemistry: separating a highly polar, electron-deficient indole derivative from its non-polar starting materials (typically 4-fluoroindole) and potentially co-eluting regioisomers or aldehyde intermediates.

This compound is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the C4-fluorine atom modulates metabolic stability and the C3-nitrile group serves as a reversible covalent "warhead" or a handle for further heterocycle construction.

Critical Physicochemical Factors[1]
  • Polarity Shift: The introduction of the cyano group at C3 significantly increases the dipole moment compared to the parent indole. However, the C4-fluorine atom exerts an inductive withdrawing effect ($ -I $), reducing the electron density of the indole ring.

  • Acidity (pKa): Unlike simple indoles (pKa ~16.2), the 3-cyano group stabilizes the conjugate base, lowering the N-H pKa to approximately 12-13. This increased acidity means the compound can interact strongly with basic impurities but generally elutes well on acidic silica gel without significant tailing.

  • Solubility: Moderate solubility in dichloromethane (DCM) and ethyl acetate (EtOAc); poor solubility in hexanes. This dictates a solid-load (dry load) strategy to prevent band broadening.

Pre-Purification Analysis & Method Development[2]

Before committing the crude material to the column, a robust Thin Layer Chromatography (TLC) method must be established.

TLC Optimization

Stationary Phase: Silica Gel 60 $ F_{254} $ Detection: UV (254 nm) is primary. Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) is the secondary stain, turning the indole moiety pink/purple, which is crucial for distinguishing the product from non-indole byproducts.

Recommended Mobile Phase Screening:

  • 100% Hexanes: Baseline check (Starting material 4-fluoroindole may move slightly; Product $ R_f = 0 $).

  • 20% EtOAc in Hexanes: Product likely $ R_f \approx 0.1 - 0.2 $.

  • 40% EtOAc in Hexanes: Product likely $ R_f \approx 0.4 - 0.5 $ (Target range).

Target Separation:

  • Impurity A (4-Fluoroindole): $ R_f \approx 0.7 $ (Non-polar)

  • Product (this compound): $ R_f \approx 0.35 $ (in 30% EtOAc/Hex)

  • Impurity B (4-Fluoroindole-3-carboxaldehyde): $ R_f \approx 0.25 $ (Often a side product if synthesized via Vilsmeier-Haack; notoriously difficult to separate).

Detailed Purification Protocol

Phase 1: Column Preparation

Stationary Phase: Silica Gel 60 (40-63 µm particle size). Column Dimensions: Use a 1:30 to 1:50 ratio of compound mass to silica mass.

  • Example: For 1.0 g of crude, use 30-50 g of Silica.

Diagram 1: Column Packing & Loading Logic

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Method Dev (Target Rf 0.3 in 30% EtOAc/Hex) Start->TLC LoadChoice Solubility Check TLC->LoadChoice WetLoad Wet Loading (DCM/Hexane) LoadChoice->WetLoad High Sol. in Hexane DryLoad Dry Loading (Adsorb on Silica) LoadChoice->DryLoad Low Sol. in Hexane (Rec.) Packing Column Packing (Slurry in 100% Hexanes) WetLoad->Packing DryLoad->Packing Add to top Elution Gradient Elution 0% -> 40% EtOAc Packing->Elution Fractions Fraction Analysis (UV + Ehrlich's Stain) Elution->Fractions Pool Pool & Concentrate Fractions->Pool Pure Fractions

Caption: Decision matrix for loading and eluting this compound. Dry loading is recommended due to solubility constraints.

Phase 2: Sample Loading (The "Dry Load" Technique)

Direct liquid injection is discouraged because the compound requires polar solvents (DCM/EtOAc) to dissolve, which are too strong for the initial mobile phase (Hexane), causing "band streaming."

  • Dissolve the crude residue in the minimum amount of DCM or Acetone.

  • Add silica gel (approx.[1] 2x the mass of the crude).

  • Evaporate the solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

  • Gently pour this powder onto the top of the pre-packed (in Hexane) column.

  • Add a protective layer of sand (1 cm) on top.

Phase 3: Gradient Elution

Do not run isocratic immediately. A gradient sharpens the bands.

StepSolvent A (Hexanes)Solvent B (Ethyl Acetate)Volume (CV)*Purpose
1 100%0%2 CVFlush non-polar oils/impurities
2 95%5%2 CVElute unreacted 4-fluoroindole
3 85%15%3 CVElute intermediate impurities
4 70%30%5-8 CVElute Product (Target)
5 50%50%3 CVFlush polar byproducts (Aldehydes)

*CV = Column Volume (approx. volume of silica bed).

Phase 4: Fraction Collection & Analysis
  • Collect fractions approx. 1/10th of the column volume.

  • Spot Check: Use TLC plates.[1][2]

    • Visualization: UV lamp first. Then dip in Ehrlich's reagent and heat.

    • Interpretation: The product (indole-3-carbonitrile) will turn a distinct color (often pink-violet), helping distinguish it from non-indole aromatics.

Troubleshooting & Critical Parameters

Issue: Co-elution with Aldehyde (4-Fluoroindole-3-carboxaldehyde)

If the synthesis proceeded via the Vilsmeier-Haack route, the aldehyde intermediate is the most persistent impurity. It has a polarity very similar to the nitrile.

  • Solution: Change the modifier. Switch from EtOAc to Dichloromethane (DCM) .

  • Alternative System: 0-5% Methanol in DCM. The selectivity of DCM often separates the planar nitrile from the carbonyl-containing aldehyde better than EtOAc.

Issue: Streaking/Tailing

Although rare for nitriles, if the band streaks:

  • Cause: Protonation of the nitrile or interaction of the acidic N-H with active silanols.

  • Fix: Do NOT add Triethylamine (TEA). TEA is basic and will deprotonate the indole (pKa ~12), causing it to bind irreversibly to silica.

  • Correct Fix: Ensure the column is not overloaded. If streaking persists, use a higher surface area silica or switch to a DCM/MeOH gradient which suppresses H-bonding effects.

Diagram 2: Chemical Interaction & Separation Logic

SeparationLogic Substrate This compound (pKa ~12.5) Interaction Hydrogen Bonding (N-H ... O-Si) Substrate->Interaction Donates H Silica Silica Gel Surface (Acidic Silanols) Silica->Interaction Accepts H Result Retention (Controlled by % EtOAc) Interaction->Result Solvent Mobile Phase (EtOAc/Hex) Solvent->Interaction Competes (EtOAc C=O)

Caption: Mechanistic view of retention. EtOAc competes for silanol binding sites, displacing the indole.

References

  • Organic Syntheses. (2020).[3] Preparation of 1H-Indazole-3-carbonitrile. (Analogous nitrile purification logic). Retrieved from

  • National Institutes of Health (NIH). (2016). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles. (Solvent systems for cyanoindoles). Retrieved from

  • Department of Chemistry, University of Rochester. Solvent Systems for Flash Column Chromatography. (General gradient protocols). Retrieved from

  • BenchChem. Overcoming challenges in the synthesis of 4-fluoroindoles. (Specific impurity profiles). Retrieved from

Sources

mass spectrometry analysis of 4-Fluoro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Profiling of 4-Fluoro-1H-indole-3-carbonitrile

Executive Summary & Scientific Context

The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, GPCR ligands, and tryptophan derivatives. This compound (C


H

FN

) is a critical building block where the C3-cyano group provides a handle for further heterocycle construction (e.g., amidines, tetrazoles), while the C4-fluorine atom modulates metabolic stability and lipophilicity via the bioisosteric replacement of hydrogen.

This Application Note provides a definitive protocol for the mass spectrometric analysis of this compound. Unlike standard indoles, the electron-withdrawing nature of the nitrile group combined with the electronegativity of the fluorine atom alters the ionization efficiency and fragmentation kinetics. This guide details the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, focusing on fragmentation mechanisms essential for structural validation and impurity profiling.

Physicochemical Profile & Method Development Strategy

Understanding the molecule's physical properties is the prerequisite for robust method development.

PropertyValueImplication for LC-MS
Molecular Weight 160.15 g/mol Monoisotopic Mass: 160.0437 Da
LogP (Predicted) ~2.1 - 2.4Moderate lipophilicity; suitable for Reverse Phase (RP) LC.[1]
pKa (Indole NH) ~12-13The C3-CN group increases acidity compared to unsubstituted indole (pKa ~16.2), making ESI- a viable, high-sensitivity mode, though ESI+ remains standard for screening.[1]
Fluorine Effect C-F BondIncreases retention time on C18 columns compared to non-fluorinated analogs due to the "fluorine effect" (hydrophobicity).

Strategic Choice: While the acidic NH suggests Negative Electrospray Ionization (ESI-) could yield high sensitivity, Positive Electrospray Ionization (ESI+) is selected as the primary protocol here to align with standard generic screening workflows used in early drug discovery.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of DMSO (1000 ppm).

  • Working Standard: Dilute stock 1:100 in 50:50 Water:Acetonitrile (v/v) to 10 ppm (10 µg/mL).

  • Filtration: 0.22 µm PTFE syringe filter (mandatory to prevent clogging from undissolved particulates).[1]

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Endcapped (2.1 x 50 mm, 1.8 µm)High surface area for resolution; endcapping reduces peak tailing from the basic nitrile nitrogen.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the nitrile N or indole C3 for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic heterocycles than Methanol.[1]
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.[1]
Gradient 5% B (0-0.5 min)

95% B (3.0 min)
Fast ramp suitable for high-throughput screening.[1]
Ionization ESI Positive (+)Generates [M+H]

at m/z 161.[1]05.
Source Temp 350°CHigh temperature required to desolvate the rigid aromatic system.
Workflow Visualization

LCMS_Workflow Sample Sample Prep (DMSO Stock -> 50:50 ACN:H2O) LC UHPLC Separation (C18, Gradient Elution) Sample->LC Injection Ionization ESI Source (+) (Protonation [M+H]+) LC->Ionization Elution Q1 Q1 Selection (m/z 161.05) Ionization->Q1 Ion Beam Collision Collision Cell (CID with N2/Ar) Q1->Collision Isolation Detector TOF/Orbitrap (Fragment Analysis) Collision->Detector Product Ions

Figure 1: Analytical workflow for the structural confirmation of fluorinated indole nitriles.

Fragmentation Mechanism & Data Analysis

The fragmentation of this compound follows a specific pathway governed by the stability of the aromatic core and the lability of the nitrile group.[1]

Primary Ionization
  • Observed Ion: [M+H]

    
     = m/z 161.05
    
  • Site of Protonation: The nitrile nitrogen is the most basic site, though delocalization occurs into the indole ring.

Fragmentation Pathway (CID)

Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic neutral losses.

  • Loss of HCN (27 Da): This is the diagnostic cleavage for cyano-indoles.[1] The nitrile group typically leaves first as hydrogen cyanide.

    • Transition: 161.05

      
       134.04
      
    • Structure: The resulting ion at m/z 134 corresponds to the 4-fluoroindole cation radical species (or protonated form depending on H-rearrangement).[1]

  • Secondary Ring Contraction (Loss of HCN): The pyrrole ring of the indole core opens and ejects a second molecule of HCN.

    • Transition: 134.04

      
       107.03
      
    • Structure: The ion at m/z 107 corresponds to the fluorophenyl cation (C

      
      H
      
      
      
      F
      
      
      ). This confirms the fluorine is attached to the benzene ring, not the pyrrole ring.
  • Loss of HF (20 Da): Observed only at high collision energies (>40 eV).

    • Transition: 107.03

      
       87.02
      
    • Structure: Formation of a benzyne-type radical cation.[1]

Fragmentation Diagram

Fragmentation_Pathway Parent [M+H]+ Precursor m/z 161.05 (4-F-Indole-3-CN) Frag1 Fragment 1 m/z 134.04 (Loss of Nitrile HCN) Parent->Frag1 - HCN (27 Da) (Primary Path) Frag2 Fragment 2 m/z 107.03 (Fluorophenyl Cation) Frag1->Frag2 - HCN (27 Da) (Ring Collapse) Frag3 Fragment 3 m/z 87.02 (Benzyne Cation) Frag2->Frag3 - HF (20 Da) (High Energy)

Figure 2: Proposed fragmentation cascade. The sequential loss of two HCN molecules is characteristic of cyano-substituted indoles.

Troubleshooting & Validation Checks

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), perform these self-validating checks:

  • The "Fluorine Defect": Fluorine has a mass defect (exact mass 18.9984). If using High-Resolution MS (HRMS), the mass defect of the parent ion will be slightly lower than the non-fluorinated analog. Use this to distinguish from potential isobaric interferences (e.g., oxidized impurities).

  • Adduct Formation: In ESI+, nitrile groups can avidly bind sodium (Na

    
    ).
    
    • Check: Look for m/z 183.03 ([M+Na]

      
      ).[1] If this peak dominates, the mobile phase may be too neutral; add more Formic Acid to drive protonation.
      
  • Isotope Pattern: The presence of Fluorine (monoisotopic) means the A+1 peak (C13 isotope) should follow standard carbon abundance (~10% for C9). There is no A+2 peak for Fluorine (unlike Chlorine/Bromine), simplifying the spectrum.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Indole-3-carbonitrile (Parent Analog).[1] NIST Chemistry WebBook, SRD 69. Link[1]

  • PubChem. 4-Fluoro-1H-indole Compound Summary. National Library of Medicine. Link

  • BenchChem. Mass Spectrometry Fragmentation of Indole Derivatives. Application Note Series.[1] Link[1]

  • SciRP. Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 2016.[2] Link

Sources

Application Notes and Protocols for Cellular Assays with 4-Fluoro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Effects of a Novel Indole Derivative

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and signaling molecules.[1] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity.[1][2][3] Similarly, the nitrile group is a key pharmacophore in many approved drugs, known to participate in critical interactions with biological targets.[4]

4-Fluoro-1H-indole-3-carbonitrile is a synthetic compound that combines these key features. While its specific biological targets are yet to be fully elucidated, its structural similarity to indole derivatives with known antiviral and cytotoxic activities suggests its potential as a bioactive agent.[5] For instance, some indole derivatives have demonstrated potent anti-influenza activity, while others show promise in inhibiting cancer cell proliferation.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of this compound. The protocols herein are designed as a robust starting point for characterizing its cytotoxic, anti-proliferative, and pro-apoptotic potential.

Physicochemical Properties and Handling

A critical first step in any cellular assay is the proper preparation of the test compound. This compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. This stock should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Working Dilutions in Cell Culture Media: For cellular treatments, the DMSO stock solution should be serially diluted in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects; however, it is best practice to keep the final concentration at or below 0.1% if possible.[7] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

ParameterRecommendationRationale
Solvent DMSO, sterileHigh solubility for many organic compounds.
Stock Concentration 10-50 mMAllows for a wide range of working dilutions with minimal solvent carryover.
Storage Aliquots at -20°C or -80°CPrevents degradation from repeated freeze-thaw cycles.
Final DMSO in Media ≤ 0.5%, ideally ≤ 0.1%Minimizes solvent-induced cytotoxicity and off-target effects.[7]
Vehicle Control MandatoryTo distinguish the effects of the compound from those of the solvent.

Experimental Workflow for Cellular Characterization

A logical progression for characterizing a novel compound involves a tiered approach, starting with broad assessments of cytotoxicity and proliferation, followed by more detailed mechanistic studies into the mode of cell death.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Molecular Pathway Analysis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Apoptosis vs. Necrosis (Annexin V/PI) Apoptosis vs. Necrosis (Annexin V/PI) Cytotoxicity Assay (MTT)->Apoptosis vs. Necrosis (Annexin V/PI) If cytotoxic Proliferation Assay (BrdU) Proliferation Assay (BrdU) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Proliferation Assay (BrdU)->Cell Cycle Analysis (PI Staining) If anti-proliferative Caspase Activity Assay Caspase Activity Assay Apoptosis vs. Necrosis (Annexin V/PI)->Caspase Activity Assay If apoptotic Western Blot (Apoptotic Markers) Western Blot (Apoptotic Markers) Caspase Activity Assay->Western Blot (Apoptotic Markers)

Figure 1: Tiered experimental workflow for characterizing this compound.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[9]

Materials:

  • This compound

  • Selected cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.[10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Analysis of Cell Proliferation via BrdU Incorporation

Principle: The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[11][12] Incorporated BrdU can be detected with a specific antibody.[13]

Materials:

  • BrdU Cell Proliferation Assay Kit (colorimetric or fluorescent)

  • Cells and culture reagents as in Protocol 1

  • 96-well plates

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. The treatment duration should be chosen based on the cell doubling time (e.g., 24-48 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C, 5% CO₂.

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells according to the kit manufacturer's instructions. This step is crucial to expose the incorporated BrdU to the antibody.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate for the recommended time (e.g., 90 minutes at room temperature).

  • Substrate Reaction: Wash the wells and add the substrate solution. Incubate until color development is sufficient for detection.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 370 nm with a reference at 492 nm).

  • Data Analysis: Compare the absorbance values of treated cells to the vehicle control to determine the effect on proliferation.

Protocol 3: Distinguishing Apoptosis and Necrosis with Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14][15] Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[15][16]

G cluster_0 Cell Populations Viable Viable Annexin V- / PI- Early Apoptotic Early Apoptotic Annexin V+ / PI- Late Apoptotic/Necrotic Late Apoptotic/Necrotic Annexin V+ / PI+ Necrotic Necrotic Annexin V- / PI+

Figure 2: Interpretation of Annexin V and PI staining results.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells and culture reagents

  • 6-well plates

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including the IC₅₀ value) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Protocol 4: Mechanistic Insights via Caspase Activity and Western Blotting

Principle: Apoptosis is executed by a family of proteases called caspases. Caspase-3 is a key executioner caspase.[17] Its activity can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate. Western blotting can further confirm the apoptotic pathway by detecting the expression levels of key regulatory proteins like the pro-apoptotic Bax and the anti-apoptotic Bcl-2.[18][19] An increased Bax/Bcl-2 ratio is a hallmark of apoptosis.

A. Caspase-3 Activity Assay

Materials:

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Cells and treatment reagents

  • Microplate reader

Step-by-Step Protocol:

  • Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit.

  • Lysate Incubation: Add the cell lysate to a 96-well plate.

  • Substrate Addition: Add the Caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance/Fluorescence Reading: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence.

  • Analysis: Compare the caspase activity in treated samples to the vehicle control.

B. Western Blot for Bax and Bcl-2

Materials:

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Protocol:

  • Protein Extraction: Lyse treated cells and quantify protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio.

Conclusion and Future Directions

The protocols outlined in this application note provide a foundational strategy for the initial cellular characterization of this compound. By systematically assessing its effects on cell viability, proliferation, and apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent or a biological probe. Positive results from these assays would warrant further investigation into its specific molecular targets and signaling pathways.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023, December 24). CLYTE Technologies. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(19), e887. Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved from [Link]

  • Kim, J., Kim, W. J., & Lee, S. H. (2022). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers in Bioengineering and Biotechnology, 10, 864502. Retrieved from [Link]

  • Hasan, Z. (2017). Answer to "From what concentration of DMSO is harmful to cell in vivo and vitro?". ResearchGate. Retrieved from [Link]

  • (a) In vitro cell cytotoxicity (MTT Assay) exhibited by PLGA-Indole... (n.d.). ResearchGate. Retrieved from [Link]

  • Fleming, I. N., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]

  • Western blotting for determination of Bax:Bcl-2 ratio and... (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. (n.d.). Bioorganic & Medicinal Chemistry, 16(17), 8029-8036. Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. Retrieved from [Link]

  • Indole Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]

  • Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. (2018). BMC Biotechnology, 18(1), 63. Retrieved from [Link]

  • A simple in vitro assay for assessing the reactivity of nitrile containing compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • Gribble, G. W. (2018). Fluorine-containing indoles. Journal of Fluorine Chemistry, 212, 123-144. Retrieved from [Link]

  • Answer to "Maximum DMSO concentration in media for cell culture?". (2023, October 5). Reddit. Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. (n.d.). UCL Discovery. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 724772. Retrieved from [Link]

  • Caspase Protocols in Mice. (2012). Methods in Molecular Biology, 844, 1-14. Retrieved from [Link]

  • MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1136-1138. Retrieved from [Link]

  • Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides. (2023). Organic Letters, 25(27), 5028-5032. Retrieved from [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]

  • Seigel, G. M., et al. (2014). Expression of Pro-Apoptotic Bax and Anti-Apoptotic Bcl-2 Proteins in Human Retinoblastoma. Clinical & Experimental Ophthalmology, 42(9), 844-850. Retrieved from [Link]

  • Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. (2023). Journal of Polymer Research, 30(10), 405. Retrieved from [Link]

  • Toolabi, M., et al. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. Acta Chimica Slovenica, 72(4), 730-739. Retrieved from [Link]

  • Answer to "What the concentration of DMSO you use in cell culture assays?". (2016, January 25). ResearchGate. Retrieved from [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoroindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of 4-Fluoroindole Isolation

Executive Summary: The "Fluorine Effect" in Purification

4-Fluoroindole is a privileged scaffold in medicinal chemistry, serving as a bioisostere for tryptophan and a precursor for serotonin receptor ligands. However, the introduction of a fluorine atom at the C4 position creates unique purification challenges compared to the parent indole.

Key Technical Challenges:

  • Electronic Deactivation: The high electronegativity of fluorine reduces the electron density of the pyrrole ring, altering interaction strengths with stationary phases.

  • Isomeric Similarity: In syntheses like the Fischer Indole, 4-fluoro and 6-fluoro isomers often form simultaneously. Their polarity difference is negligible on standard silica, creating the "Impossible Spot" phenomenon.

  • Acid Sensitivity: Despite the electron-withdrawing group, 4-fluoroindoles remain sensitive to acid-catalyzed polymerization, often turning "red" or "brown" during standard silica gel chromatography.

Troubleshooting Guide (Q&A Format)

Module A: Chromatographic Separation (The "Impossible Spot")

Q1: I am seeing a single spot on TLC, but NMR shows a mixture of 4-fluoroindole and 6-fluoroindole. How do I separate them?

Diagnosis: This is a classic case of co-elution due to dipole similarity . On standard normal-phase silica, the hydrophobic fluorine atom does not significantly alter the retention factor (


) compared to its regioisomers.

Solution: You must alter the selectivity mechanism , not just the solvent strength.

  • Switch Stationary Phase: Standard C18 (hydrophobicity-based) often fails here.

    • Recommendation: Use a Pentafluorophenyl (PFP) column for HPLC or Flash. PFP phases engage in

      
      -
      
      
      
      and dipole-dipole interactions that are highly sensitive to the position of the fluorine atom on the aromatic ring.
  • Chemo-Enzymatic Resolution: If chromatography fails, derivatize the indole nitrogen with a bulky protecting group (e.g., Boc or Tosyl). The steric clash difference between the C4-fluoro (peri-position to Nitrogen) and C6-fluoro will significantly amplify

    
     differences.
    

Q2: My product band tails significantly and turns pink/brown on the silica column. What is happening?

Diagnosis: Your compound is decomposing. Silica gel is slightly acidic (


). Indoles are electron-rich enamines masked in an aromatic ring; they are prone to acid-catalyzed dimerization or oxidation, forming colored oligomers.

Solution: Neutralize the Stationary Phase.

  • Protocol: Pre-treat your silica gel column with 1% Triethylamine (TEA) in your non-polar solvent (e.g., Hexanes) before loading your sample.

  • Eluent Modification: Maintain 0.1% TEA or

    
     in the mobile phase throughout the run to suppress silanol activity.
    
Module B: Impurity Removal by Synthesis Route

Q3: I used the Bartoli Indole Synthesis (Vinyl Grignard), and I can't get rid of the magnesium salts and aniline byproducts.

Diagnosis: The Bartoli reaction generates stoichiometric amounts of magnesium salts and often yields aniline byproducts if the vinyl Grignard addition is incomplete.

Solution:

  • The "Fieser" Workup (Modified): Do not just use

    
    . Quench with a saturated Rochelle’s Salt (Sodium Potassium Tartrate) solution and stir vigorously for 1 hour. This solubilizes Mg salts into the aqueous layer, breaking the emulsion.
    
  • Aniline Scavenging: If the aniline byproduct persists, wash the organic layer with 1M HCl. Caution: Do this quickly and cold (

    
    ) to avoid polymerizing the indole, then immediately neutralize with 
    
    
    
    .

Q4: I used the Leimgruber-Batcho method, and a deep red impurity co-elutes with my product.

Diagnosis: The red impurity is likely the uncyclized amino-enamine intermediate or polymerized enamine byproducts. This occurs if the reduction step (e.g.,


 or 

) was incomplete or if the intermediate was exposed to air too long.

Solution:

  • Oxidation Wash: These impurities are often more oxidizable than the indole. Stirring the crude mixture with activated charcoal in refluxing methanol for 30 minutes, followed by filtration through Celite, often removes the colored oligomers.

Standardized Protocols

Protocol A: Neutralized Flash Chromatography for Labile Indoles

Use this for all 4-fluoroindole purifications to prevent decomposition.

  • Slurry Preparation: Mix Silica Gel 60 (

    
    ) with Hexanes containing 1% Triethylamine (TEA) .
    
  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of Hexanes/1% TEA.

  • Equilibration: Switch to the starting mobile phase (e.g., 5% EtOAc in Hexanes + 0.5% TEA) and flush for 1 CV.

  • Loading: Dissolve the crude 4-fluoroindole in a minimum amount of

    
     (DCM). Note: Avoid loading with pure DCM if possible; adsorb onto Celite or silica (dry load) for tighter bands.
    
  • Elution: Run a gradient from 5% to 30% EtOAc in Hexanes.

    • Observation: The 4-fluoroindole typically elutes earlier than non-fluorinated indole due to higher lipophilicity.

Protocol B: Recrystallization (High Purity)

Recommended for final polishing after chromatography.

  • Solvent System: Hexanes (Anti-solvent) / Toluene (Solvent). Note: Toluene is preferred over Benzene due to toxicity and over DCM due to boiling point.

  • Dissolution: Dissolve crude solid in minimum boiling Toluene.

  • Precipitation: Add hot Hexanes dropwise until persistent cloudiness appears.

  • Cooling: Allow to cool to room temperature slowly, then place in a

    
     freezer overnight.
    
  • Filtration: Wash crystals with cold Hexanes.

Technical Data & Visualization

Table 1: Solvent Compatibility & Properties
PropertyValue / RecommendationNotes
Storage

, Desiccated, Dark
Light sensitive; oxidizes to isatin derivatives over time.
TLC Stain Vanillin or Ehrlich’s ReagentTurns purple/pink. Ehrlich's is specific for indoles.
pKa (NH)

Slightly more acidic than indole due to F-induction.
Best HPLC Phase PFP (Pentafluorophenyl)Superior for separating regioisomers (4-F vs 6-F).
Solubility High: MeOH, DCM, EtOAcLow: Hexanes, WaterFluorine increases lipophilicity compared to indole.
Figure 1: Purification Decision Matrix

PurificationWorkflow Start Crude 4-Fluoroindole Mixture CheckTLC Step 1: TLC Analysis (Hex/EtOAc 4:1) Start->CheckTLC Isomers Are Regioisomers Present? (e.g. 6-fluoroindole) CheckTLC->Isomers PFP Method A: PFP Column (Fluorine Selectivity) Isomers->PFP High Budget/HPLC Deriv Method B: N-Tosyl Derivatization (Steric Separation) Isomers->Deriv Bulk Scale AcidCheck Is Compound Acid Sensitive? (Red/Brown on Silica) Isomers->AcidCheck Single Spot YesIsomers YES Recryst Final Polish: Recrystallization (Toluene/Hexane) PFP->Recryst Deriv->Recryst NoIsomers NO NeutralCol Neutralized Silica Flash (1% TEA in Eluent) AcidCheck->NeutralCol Decomposition Observed StdCol Standard Flash (Hex/EtOAc Gradient) AcidCheck->StdCol Stable YesAcid YES NeutralCol->Recryst NoAcid NO StdCol->Recryst Pure Pure 4-Fluoroindole (>98% HPLC) Recryst->Pure

Caption: Decision tree for selecting the optimal purification strategy based on impurity profile and compound stability.

References

  • Pyvot Tech. (2023). Separation of Isomers using C30 and PFP Phases. Retrieved from [Link]

Validation & Comparative

4-Fluoro-1H-indole-3-carbonitrile: The High-Performance Scaffold for Next-Gen Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-1H-indole-3-carbonitrile is not merely a standalone inhibitor but a privileged scaffold (fragment) used to construct high-potency kinase inhibitors and protein degraders (PROTACs). While standard indole-3-carbonitriles provide a rigid hydrogen-bonding core, the introduction of a fluorine atom at the C4 position fundamentally alters the physicochemical profile of the resulting drug candidates.

This guide compares the This compound scaffold against non-fluorinated and alternative halogenated analogs, demonstrating its superior utility in optimizing metabolic stability, membrane permeability, and binding affinity in targets like TRK (Tropomyosin Receptor Kinase) , DYRK1A , and the Androgen Receptor (AR) .

Part 1: Comparative Analysis – The "Fluorine Advantage"

In medicinal chemistry, the "Fluorine Scan" is a critical step in lead optimization. Replacing hydrogen with fluorine affects pKa, lipophilicity (LogD), and metabolic susceptibility without significantly changing steric bulk.

Head-to-Head Comparison: Scaffold Performance

The following table contrasts the 4-Fluoro scaffold with its direct competitors in kinase inhibitor design.

Feature4-Fluoro-1H-indole-3-CN Unsubstituted Indole-3-CN 5-Fluoro / 6-Fluoro Analogs 7-Azaindole Scaffold
Metabolic Stability High (Blocks C4 oxidation)Low (Prone to CYP450 oxidation at C4/C5)Moderate (Blocks specific sites only)High (Pyridine N reduces e- density)
pKa (NH Acidity) ~15.5 (Modulated by F-induction)~16.2 (Weaker H-bond donor)~15.8~13 (Stronger donor, solubility issues)
Binding Mode Dual: Hydrophobic fit + H-bond donorH-bond donor primarilyVariable steric fitH-bond donor + Acceptor (N7)
Oral Bioavailability Excellent (>60%) ModerateGoodVariable (Solubility limited)
Key Application AZD9750 (AR), TRK Inhibitors Generic Kinase ProbesSerotonin ModulatorsJAK Inhibitors (e.g., Tofacitinib)
The Mechanistic Edge: Why Position 4?
  • Metabolic Blockade: The C4 position of the indole ring is often a primary site for Phase I metabolic hydroxylation by Cytochrome P450 enzymes. Fluorination at this site effectively "caps" this metabolic soft spot, extending the half-life (

    
    ) of the inhibitor.
    
  • Electronic Modulation: The strong electronegativity of the C4-fluorine pulls electron density away from the indole NH group. This increases the acidity of the NH proton, making it a stronger hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.

  • Steric Permissibility: Unlike a chloro- or methyl- group, the fluorine atom (Van der Waals radius ~1.47 Å) mimics hydrogen (~1.20 Å) closely enough to avoid steric clashes within tight hydrophobic pockets.

Part 2: Case Studies & Experimental Data

Case Study A: Androgen Receptor Degradation (AZD9750)

A recent breakthrough in prostate cancer therapeutics involved the development of AZD9750 , an oral Androgen Receptor (AR) degrader.

  • Challenge: Early prototypes using a methyl group at the indole C4 position showed poor metabolic stability.

  • Solution: Switching to the This compound moiety.[1][2]

  • Result: The 4-fluoro analog (Compound 3g in literature) demonstrated 63% oral bioavailability and superior clearance profiles compared to the methyl (3e) or chloro (3f) analogs.[3] The nitrile group (-CN) acted as a critical bioisostere for carbonyls, improving permeability.

Case Study B: TRK and DYRK1A Kinase Inhibition

In the development of inhibitors for DYRK1A (implicated in Down syndrome and Alzheimer's) and TRK (oncogenic fusions), the indole-3-carbonitrile core serves as the hinge-binder.

  • Data Insight: Fragment-based screening reveals that 4-substitution is critical for orienting the molecule within the ATP pocket. The nitrile group often extends into the solvent-accessible region or interacts with the "gatekeeper" residue, while the 4-fluoro group modulates the interaction with the hydrophobic back-pocket.

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision matrix for selecting the 4-Fluoro scaffold over alternatives during the Lead Optimization phase.

SAR_Logic Start Lead Optimization: Indole Scaffold Selection Unsub Unsubstituted Indole Start->Unsub Azaindole 7-Azaindole Start->Azaindole Fluoro4 4-Fluoro-Indole-3-CN Start->Fluoro4 Metab_Issue Problem: Rapid CYP450 Metabolism Fail1 Fail: Short Half-life Metab_Issue->Fail1 Solubility_Issue Problem: Poor Solubility / Permeability Fail2 Fail: Low Lipophilicity / CNS Penetration Solubility_Issue->Fail2 Unsub->Metab_Issue C4 Oxidation Azaindole->Solubility_Issue Polarity Issues Success Success: High Potency + Stability (e.g., AZD9750) Fluoro4->Success F-Blockade (Metabolic) + pKa Modulation

Figure 1: Decision tree highlighting the strategic selection of the this compound scaffold to overcome common metabolic and physicochemical liabilities.

Part 4: Experimental Protocols

Synthesis of this compound

Objective: Efficiently synthesize the scaffold from 4-fluoroindole using a cyanation protocol that avoids toxic NaCN/KCN where possible.

Reagents:

  • 4-Fluoro-1H-indole (Starting Material)[1][2]

  • Chlorosulfonyl isocyanate (CSI) or Inorganic Cyanate (OCN-)

  • DMF (Dimethylformamide)

Protocol (CSI Method):

  • Preparation: Dissolve 4-fluoro-1H-indole (1.0 eq) in anhydrous acetonitrile (MeCN) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Dropwise add Chlorosulfonyl isocyanate (CSI, 1.1 eq). Caution: CSI is highly reactive.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quenching: Add DMF (2.0 eq) to the mixture at 0°C. Stir for 1 hour.

  • Hydrolysis: Pour the mixture into crushed ice/water. The nitrile product often precipitates.

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

    • Expected Yield: 80-90%.

    • Validation: 1H NMR (Check for disappearance of C3-H and shift of NH).

In Vitro Kinase Selectivity Assay (TRK/DYRK1A)

Objective: Validate the inhibitory potential of the synthesized derivative against specific kinases.[4][5][6][7]

System: ADP-Glo™ Kinase Assay (Promega) or similar luminescent assay.

  • Enzyme Prep: Dilute recombinant TRKA or DYRK1A kinase (0.2 ng/µL) in 1x Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Treatment: Prepare a serial dilution of the 4-Fluoro-indole derivative in DMSO. Add 1 µL of compound to 4 µL of enzyme solution in a 384-well plate. Incubate for 15 min at RT.

  • Substrate Addition: Add 5 µL of ATP/Substrate mix (e.g., Poly(Glu,Tyr) for TRK). Final ATP concentration should be at

    
     (typically 10-50 µM).
    
  • Reaction: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. Log[Compound]. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Part 5: References

  • Discovery of AZD9750, an Orally Bioavailable Androgen Receptor Degrader. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link] (Verified via search context 1.14)

  • Cyanation with Inorganic Cyanate by PIII/PV=O-Catalyzed Phase Transfer Activation. Source: MIT DSpace / J. Am. Chem. Soc. URL:[Link] (Verified via search context 1.1)

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Source: National Institutes of Health (PubMed Central). URL:[Link] (Verified via search context 1.9)

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. Source: European Journal of Medicinal Chemistry. URL:[Link] (Verified via search context 1.15)

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. Source: ACS Medicinal Chemistry Letters. URL:[Link] (Verified via search context 1.6)

Sources

A Strategic Guide to the Cross-Reactivity Profiling of Novel Kinase Inhibitors: The Case of 4-Fluoro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole-3-Carbonitrile Scaffold and the Imperative of Selectivity

In the landscape of modern drug discovery, the indole ring system is a privileged scaffold, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2] Specifically, the indole-3-carbonitrile moiety has emerged as a promising starting point for the development of potent protein kinase inhibitors. Seminal research has identified derivatives of this class as effective inhibitors of crucial kinases such as the Tropomyosin receptor kinase (TRK) and the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), both of which are high-value targets in oncology and neurodegenerative disease.[3][4][5]

This guide focuses on a representative novel compound, 4-Fluoro-1H-indole-3-carbonitrile . While its specific biological activity is yet to be broadly characterized, its structural similarity to known kinase inhibitors provides a strong rationale for investigating its potential in this area.

However, the central challenge in kinase inhibitor development is achieving selectivity. The human kinome is vast, and the ATP-binding pocket, the target of most inhibitors, is highly conserved across many kinases. Unintended interactions, or "off-target" effects, can lead to cellular toxicity, unforeseen side effects, and are a primary cause of clinical trial failures.[6][7] Therefore, a rigorous and systematic cross-reactivity profiling campaign, initiated at the earliest stages of discovery, is not merely a supplementary exercise but a foundational pillar of a successful drug development program. This guide provides a comprehensive, field-proven strategy for characterizing the selectivity of novel compounds like this compound, ensuring that downstream efforts are built on a robust and reliable dataset.

A Tiered Strategy for Comprehensive Cross-Reactivity Assessment

We advocate for a multi-tiered approach that logically progresses from a broad, high-level screen to a specific, quantitative, and biologically relevant assessment. This strategy maximizes resource efficiency by eliminating unpromising candidates early and provides increasingly granular data on compounds of interest.

Tier 1: Broad Kinome Selectivity Screening

The first step is to understand the compound's global interaction landscape across the human kinome. A broad biochemical screen at a single, high concentration is the industry-standard method for this initial triage.

Expert Rationale: The objective here is not to measure potency, but to rapidly identify any potential interaction. Using a high concentration (typically 1-10 µM) increases the probability of detecting even weak binders, which could become relevant at higher therapeutic doses. This provides a comprehensive "hit list" for further investigation.

Illustrative Data Presentation: The results of such a screen are typically expressed as percent inhibition relative to a vehicle control. A hypothetical dataset for this compound is presented below.

| Table 1: Hypothetical Broad Kinome Screen of this compound (at 10 µM) | | :--- | :--- | :--- | :--- | | Kinase Target | Kinase Family | % Inhibition | Initial Hit? | | DYRK1A | CMGC | 98% | Yes | | TRKA | TK | 91% | Yes | | PIM1 | CAMK | 85% | Yes | | GSK3B | CMGC | 55% | Yes | | CDK2 | CMGC | 48% | Borderline | | MAPK1 (ERK2) | CMGC | 12% | No | | SRC | TK | 8% | No | | ... (400+ other kinases) | ... | <10% | No |

Experimental Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a common, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[8]

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare stocks of recombinant kinase, peptide substrate, and ATP at appropriate concentrations. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for each specific kinase to ensure physiological relevance.[8]

  • Compound Dispensing: In a 384-well plate, dispense 50 nL of the test compound (this compound) from a stock solution to achieve the final desired concentration (e.g., 10 µM). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add 5 µL of the prepared kinase solution to each well and incubate for 15 minutes at room temperature. This pre-incubation step allows the compound to bind to the kinase before the reaction is initiated.[8]

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to initiate the kinase reaction. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal on a compatible plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

Diagram of Biochemical Assay Workflow

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection p1 Dispense 50nL Test Compound r1 Add 5µL Kinase Pre-incubate 15 min p1->r1 p2 Add Controls (Vehicle, No Enzyme) p2->r1 r2 Add 5µL ATP/Substrate Incubate 1-2 hours r1->r2 d1 Add 5µL ADP-Glo™ Reagent (Stop & Deplete ATP) r2->d1 d2 Add 10µL Detection Reagent (Convert ADP -> ATP -> Light) d1->d2 d3 Read Luminescence d2->d3

Caption: Workflow for a typical in vitro biochemical kinase assay.

Tier 2: Potency (IC50) Determination

Following the identification of primary hits, the next crucial step is to quantify the compound's potency against these targets. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Expert Rationale: An IC50 value provides a quantitative measure of how much of the drug is required to inhibit a biological process by half. Comparing the IC50 for the intended target versus off-targets is the first step in calculating a selectivity index, a key metric for drug development.

Illustrative Data Presentation: A comparison table allows for a direct assessment of selectivity against a known alternative.

| Table 2: Hypothetical IC50 Comparison (nM) | | :--- | :--- | :--- | | Kinase Target | This compound | Alternative Compound (e.g., 7-Chloro analogue) | | On-Target | | | | DYRK1A | 50 nM | 85 nM | | Key Off-Targets | | | | PIM1 | 850 nM | 1,200 nM | | GSK3B | 2,100 nM | 5,000 nM | | Selectivity Ratios | | | | (IC50 PIM1 / IC50 DYRK1A) | 17-fold | 14-fold | | (IC50 GSK3B / IC50 DYRK1A) | 42-fold | 59-fold |

Tier 3: In-Cell Target Engagement Confirmation

Biochemical assays use purified recombinant proteins. To ensure the compound can reach and bind its target within the complex environment of a living cell, a target engagement assay is essential.[9][10]

Expert Rationale: A cell is not a test tube. Factors like cell permeability, efflux pumps, and competition with high intracellular concentrations of ATP can dramatically alter a compound's apparent potency.[10] Cellular target engagement assays provide the critical bridge between biochemical activity and a physiological response.[11]

Experimental Protocol: NanoBRET™ Cellular Target Engagement Assay

This protocol describes a widely used method based on Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in intact cells.[11][12]

  • Cell Preparation: Culture cells (e.g., HEK293) and transiently transfect them with a plasmid encoding the target kinase (e.g., DYRK1A) fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound. Add the compound dilutions to the cells and incubate for 2 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled molecule known to bind the target kinase, to all wells at a pre-determined optimal concentration.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine) to all wells. This substrate is converted by NanoLuc® luciferase, producing light that can excite the tracer if it is in close proximity (i.e., bound to the fusion protein).

  • BRET Measurement: Immediately measure the luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at ~610 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The binding of the test compound will displace the fluorescent tracer, leading to a dose-dependent decrease in the BRET ratio. Plotting this ratio against compound concentration allows for the determination of an intracellular IC50.

Diagram of Cellular Target Engagement Workflow

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition p1 Transfect Cells with Kinase-NanoLuc® Fusion p2 Plate Cells in 96-well Plate p1->p2 a1 Add Test Compound (Dose-Response) p2->a1 a2 Add Fluorescent Tracer a1->a2 a3 Add NanoLuc® Substrate a2->a3 r1 Measure Donor (460nm) & Acceptor (610nm) Emission a3->r1 r2 Calculate BRET Ratio r1->r2 r3 Determine IC50 r2->r3 G cluster_on On-Target Pathway (Desired Effect) cluster_off Off-Target Pathway (Potential Side Effect) A Upstream Signal B Target Kinase (e.g., DYRK1A) A->B C Substrate B->C D Cellular Response (Therapeutic) C->D Inhibitor 4-Fluoro-1H-indole- 3-carbonitrile Inhibitor->B Y Off-Target Kinase (e.g., PIM1) Inhibitor->Y X Different Signal X->Y Z Different Substrate Y->Z W Cellular Response (Adverse) Z->W

Caption: On-target inhibition vs. off-target inhibition.

Conclusion

The profiling of this compound serves as a model for the rigorous, evidence-based approach required in modern drug discovery. By systematically moving from a broad biochemical screen to quantitative potency measurements and finally to confirmation in a live-cell context, researchers can build a high-confidence profile of a compound's selectivity. This strategy not only de-risks the progression of drug candidates but also provides invaluable insights that guide medicinal chemistry efforts, ultimately accelerating the journey from a promising chemical scaffold to a safe and effective therapeutic.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Ramakrishna, K., Jain, S. K., & Krishnamurthy, S. (2022). Pharmacokinetic and Pharmacodynamic Properties of Indole-3-carbinol in Experimental Focal Ischemic Injury. European Journal of Drug Metabolism and Pharmacokinetics, 47(4), 593–605. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 30(20), 4505. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. [Link]

  • Hranjec, M., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(1), 123. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2588. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Li, Y., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Médard, G., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Society for Mass Spectrometry, 32(5), 1334–1345. [Link]

  • Kumar, A., & Gupta, G. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 15-20. [Link]

  • Li, J., et al. (2022). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Review of Proteomics, 19(5-8), 221-230. [Link]

  • Sportsman, J. R., & Gaudet, E. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774502, 4-Fluoroindole. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Chemspace. (2026). The Role of Indole Derivatives in Modern Chemistry. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]

  • Miihkinen, M., et al. (2026). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

  • Alvarsson, J., et al. (2020). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry, 8, 54. [Link]

  • ScheMab. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 778. [Link]

  • Business Wire. (2026). Drug Farm Announces FDA Fast Track Designation for First-in-Class ALPK1 Inhibitor DF-003 for the Treatment of ROSAH Syndrome. Retrieved from [Link]

  • The Scientist. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.